molecular formula C12H15NO4 B038797 (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid CAS No. 111599-06-5

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid

Cat. No.: B038797
CAS No.: 111599-06-5
M. Wt: 237.25 g/mol
InChI Key: BEFONHIUMKTHKT-UHFFFAOYSA-N
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Description

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxy and methoxy groups, as well as an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3,4-dihydroxybenzaldehyde with an amine to form a Schiff base, which is then reduced to yield the tetrahydroisoquinoline core. Subsequent steps involve the introduction of the methoxy group via methylation and the hydroxy group through selective hydroxylation. The final step includes the acylation of the tetrahydroisoquinoline derivative with chloroacetic acid under basic conditions to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction efficiency and yield, as well as the employment of catalysts to enhance reaction rates. Purification processes such as crystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role as a biochemical probe. Its interactions with various enzymes and receptors are of interest for understanding cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown potential as an anti-inflammatory and neuroprotective agent, making it a candidate for the development of new therapeutic drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of various products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity. The acetic acid moiety enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The pathways involved include inhibition of pro-inflammatory enzymes and activation of neuroprotective signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-propionic acid
  • (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-butyric acid
  • (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-valeric acid

Uniqueness

Compared to its analogs, (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the presence of both hydroxy and methoxy groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-11-4-7-2-3-13-9(6-12(15)16)8(7)5-10(11)14/h4-5,9,13-14H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFONHIUMKTHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549253
Record name (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111599-06-5
Record name (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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